molecular formula C6H8N3NaO3 B6161470 sodium 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate CAS No. 2680533-12-2

sodium 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate

Cat. No.: B6161470
CAS No.: 2680533-12-2
M. Wt: 193.1
InChI Key:
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Description

Sodium 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate, followed by the hydrolysis of the ester to yield the corresponding carboxylic acid. The final step involves the neutralization of the carboxylic acid with sodium hydroxide to form the sodium salt .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can also occur, especially at the carboxylate group, converting it to the corresponding alcohol.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Chemistry: In chemistry, sodium 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate is used as a building block for the synthesis of more complex molecules

Biology and Medicine: In biology and medicine, this compound has shown promise as an antimicrobial agent. Triazole derivatives are known for their ability to inhibit the growth of bacteria and fungi, making them valuable in the development of new antibiotics and antifungal drugs .

Industry: In the industrial sector, this compound can be used as a corrosion inhibitor for metals, particularly in acidic environments. Its ability to form stable complexes with metal ions helps protect surfaces from corrosion .

Mechanism of Action

The mechanism of action of sodium 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate involves its interaction with various molecular targets. In antimicrobial applications, the compound binds to enzymes and receptors in microbial cells, disrupting their normal function and leading to cell death. The triazole ring is particularly effective at forming non-covalent interactions with these targets, enhancing its antimicrobial activity .

Comparison with Similar Compounds

Uniqueness: Sodium 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate is unique due to its specific structure, which combines the triazole ring with a methoxyacetate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

2680533-12-2

Molecular Formula

C6H8N3NaO3

Molecular Weight

193.1

Purity

95

Origin of Product

United States

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